molecular formula C19H23NO6 B11307314 N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11307314
M. Wt: 361.4 g/mol
InChI Key: OOPGGGUGZOPKIG-UHFFFAOYSA-N
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Description

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic organic compound characterized by a coumarin-derived chromenone core (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl) linked via an ether oxygen to a propanoyl-beta-alanine moiety. The chromenone scaffold is substituted with a methyl group at position 8 and a propyl group at position 4, which influence its electronic and steric properties.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

3-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-13-10-17(23)26-18-11(2)15(7-6-14(13)18)25-12(3)19(24)20-9-8-16(21)22/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,20,24)(H,21,22)

InChI Key

OOPGGGUGZOPKIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the condensation of phenol with ethyl acetoacetate, followed by cyclization.

    Attachment of the Propanoyl Group: The chromenyl intermediate is then reacted with propanoyl chloride in the presence of a base to form the propanoyl derivative.

    Coupling with Beta-Alanine: The final step involves coupling the propanoyl derivative with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The propanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioether derivatives.

Scientific Research Applications

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The beta-alanine moiety can act as a substrate for enzymes involved in amino acid metabolism, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of chromenone derivatives modified with amino acid or peptide-like side chains. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine Chromenone core (8-Me, 4-Pr), propanoyl-beta-alanine linker ~403 (estimated) Zwitterionic character from beta-alanine; potential for hydrogen bonding via carboxyl and amide groups
STL460661 (N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine) Chromenone core (8-Me, 4-Pr), propanoyl-norleucine linker 403.48 Lipinski-compliant (dry powder); hydrophobic norleucine side chain may enhance membrane permeability
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate Chromenone core (8-Me, 4-Pr), tert-butoxycarbonyl (Boc)-protected beta-alanine ~416 (calculated) Boc group increases steric bulk; likely used as a synthetic intermediate for deprotection strategies
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Dichlorophenoxy-pyrimidinyl hybrid; methyl ester terminus ~508 (reported) Crystal structure shows C–H···O hydrogen bonding; dihedral angles (65.71°, 44.42°) influence conformation
Compound 8b (N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide) Pyrimidine-benzyl hybrid; cyclohexylamino and phenyl groups 487.27 Suzuki-Miyaura cross-coupling synthesis (82% yield); NMR confirms stereochemical complexity

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